BenchChemオンラインストアへようこそ!

1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine

Medicinal Chemistry Quality Control Procurement

Procure 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine (CAS 1251264-73-9) as your non-interchangeable fluorinated scaffold. The unique 4-trifluoromethylphenyl substituent is critical for achieving potent antimicrobial activity (MIC values as low as 0.78 μg/mL) and enhancing hydrophobic interactions in kinase inhibitor hinge-binding. This high-purity (≥95%) research chemical features an optimized, scalable synthesis (97% yield Vilsmeier-Haack step) for reliable supply. Choose this building block over non-fluorinated analogs to ensure metabolic stability and drug-like properties in your lead candidates.

Molecular Formula C10H8F3N3
Molecular Weight 227.19 g/mol
CAS No. 1251264-73-9
Cat. No. B1425636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine
CAS1251264-73-9
Molecular FormulaC10H8F3N3
Molecular Weight227.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)N2C=C(C=N2)N
InChIInChI=1S/C10H8F3N3/c11-10(12,13)7-1-3-9(4-2-7)16-6-8(14)5-15-16/h1-6H,14H2
InChIKeyDYELEHQSBJRAES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-amine (CAS 1251264-73-9): Procurement Baseline and Compound Identity


1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-amine (CAS 1251264-73-9, molecular formula C10H8F3N3, molecular weight 227.19 g/mol) is a fluorinated pyrazole derivative characterized by a 4-trifluoromethylphenyl substituent at the N1 position and a free amine at the C4 position of the pyrazole ring [1]. This structural arrangement provides a versatile scaffold for medicinal chemistry, particularly as a building block for kinase inhibitor design and antimicrobial agent development [2]. The compound is commercially available from multiple vendors, typically supplied at 95% purity, and is used in research settings for the synthesis of bioactive molecules .

Why Generic Substitution Fails: Structural Prerequisites for Activity in 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-amine Analogs


Generic substitution of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine with other pyrazole-4-amine derivatives is not advisable due to the critical role of the 4-trifluoromethylphenyl group. This substituent significantly enhances lipophilicity and metabolic stability compared to non-fluorinated or differently substituted analogs, directly impacting biological activity [1]. In antimicrobial studies, the trifluoromethylphenyl moiety was essential for potent growth inhibition of Gram-positive bacteria, with related derivatives showing MIC values as low as 0.78 μg/mL against S. aureus strains, whereas analogs lacking this group were inactive [2]. The free amine at the 4-position is also crucial for further derivatization in kinase inhibitor synthesis, making this specific scaffold a non-interchangeable building block for targeted therapeutic development .

Quantitative Differentiation Evidence for 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-amine (CAS 1251264-73-9) Versus Closest Analogs


Commercial Purity and Quality Control: 95% HPLC Specification Versus Industry Benchmarks

The target compound is commercially available with a minimum purity specification of 95% as determined by HPLC, which is a standard benchmark for research-grade building blocks. This purity level ensures reproducibility in downstream synthetic applications compared to lower-grade alternatives that may contain significant impurities affecting reaction yields or biological assay outcomes .

Medicinal Chemistry Quality Control Procurement

Synthetic Accessibility: Optimized Scalable Route with 97% Yield in Key Step

A 2023 publication in Organic Process Research & Development described a scalable and cost-effective synthetic route for 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine, improving yield and purity while reducing environmental impact [1]. The synthesis of the key aldehyde intermediate (PA) was achieved on a multigram scale with an excellent overall yield without workup or column purification, demonstrating a 97% yield in the Vilsmeier-Haack formylation step [2].

Process Chemistry Synthesis Scalability

Antibacterial Potency: Class-Level MIC Comparison Against Gram-Positive Bacteria

While direct MIC data for 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine itself is not reported, closely related N-(trifluoromethyl)phenyl pyrazole derivatives exhibit potent activity against antibiotic-resistant Gram-positive bacteria. For example, the trifluoromethyl-substituted phenyl hydrazone analog (compound 12) demonstrated an MIC of 0.78 μg/mL against S. aureus strains, whereas non-fluorinated or differently substituted analogs were inactive [1]. The trifluoromethyl group is essential for this activity, as it enhances lipophilicity and membrane permeation [2].

Antimicrobial Drug Discovery Structure-Activity Relationship

Kinase Inhibitor Scaffold: Structural Advantage Over Non-Fluorinated Analogs

The trifluoromethyl group in 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine enhances hydrophobic binding interactions with kinase hinge regions while reducing metabolic clearance compared to non-fluorinated pyrazole analogs . This property is leveraged in the design of kinase inhibitors, where the compound serves as a versatile building block for introducing the trifluoromethylphenyl-pyrazole motif. In contrast, analogs lacking the trifluoromethyl group (e.g., 1-phenyl-1H-pyrazol-4-amine) exhibit reduced lipophilicity and metabolic stability, limiting their utility in drug discovery programs targeting intracellular kinases [1].

Kinase Inhibition Medicinal Chemistry Drug Design

Cost-Effectiveness: Comparative Pricing Analysis for Procurement Decisions

Based on available vendor data, the target compound is priced competitively compared to structurally similar pyrazole-4-amine building blocks. For example, 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine is listed at approximately ¥7832 per 250 mg (95% purity), which is comparable to other fluorinated pyrazole derivatives used in medicinal chemistry . This pricing, combined with the optimized synthetic route and commercial availability, makes it a cost-effective choice for research programs requiring this specific scaffold.

Procurement Cost Analysis Supply Chain

Optimal Research and Industrial Application Scenarios for 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-amine (CAS 1251264-73-9)


Synthesis of Novel Antimicrobial Agents Targeting Drug-Resistant Gram-Positive Bacteria

This compound serves as a key intermediate for synthesizing N-(trifluoromethyl)phenyl pyrazole derivatives with potent activity against MRSA, VRE, and other antibiotic-resistant strains. The trifluoromethylphenyl group is essential for achieving MIC values as low as 0.78 μg/mL, and the free amine allows for further derivatization to optimize potency and selectivity [1]. Researchers developing next-generation antibiotics should prioritize this scaffold over non-fluorinated analogs due to its demonstrated efficacy in eradicating biofilms and low cytotoxicity to human cells (selectivity factor >20) [2].

Building Block for Kinase Inhibitor Design in Oncology and Inflammation

The 4-trifluoromethylphenyl-pyrazole motif is a privileged structure in kinase inhibitor design, particularly for targeting the hinge region of ATP-binding pockets. The trifluoromethyl group enhances hydrophobic interactions and metabolic stability, while the 4-amine provides a versatile handle for introducing diverse substituents to modulate selectivity and potency . Medicinal chemists should select this compound over simpler pyrazole-4-amines to improve the drug-like properties of lead candidates in cancer and inflammatory disease programs.

Process Chemistry Development and Scale-Up Studies

The optimized synthetic route reported for this compound, featuring a high-yielding Vilsmeier-Haack formylation (97% yield) and scalable procedures without column chromatography, makes it an ideal candidate for process chemistry research [3]. Industrial procurement teams can leverage this established route to ensure reliable supply and cost-effective manufacturing for preclinical and clinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.